molecular formula C11H11FO5 B11870811 2-(2-Fluoro-5-methoxybenzyl)malonic acid

2-(2-Fluoro-5-methoxybenzyl)malonic acid

Katalognummer: B11870811
Molekulargewicht: 242.20 g/mol
InChI-Schlüssel: JCWFERLHIZDKFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoro-5-methoxybenzyl)malonic acid is an organic compound with the molecular formula C11H11FO5. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a malonic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid typically involves the reaction of 2-fluoro-5-methoxybenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product after subsequent hydrolysis and decarboxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoro-5-methoxybenzyl)malonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoro-5-methoxybenzyl)malonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Fluoro-5-methoxybenzyl)malonic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme mechanisms and receptor interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Fluoro-5-methoxybenzyl)malonic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These functional groups can enhance its stability, solubility, and potential biological activity .

Eigenschaften

Molekularformel

C11H11FO5

Molekulargewicht

242.20 g/mol

IUPAC-Name

2-[(2-fluoro-5-methoxyphenyl)methyl]propanedioic acid

InChI

InChI=1S/C11H11FO5/c1-17-7-2-3-9(12)6(4-7)5-8(10(13)14)11(15)16/h2-4,8H,5H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

JCWFERLHIZDKFG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)F)CC(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.